Technical Guide: Metabolic Profiling and Biotransformation of 1-(2-Methoxyphenyl)propan-2-amine
Technical Guide: Metabolic Profiling and Biotransformation of 1-(2-Methoxyphenyl)propan-2-amine
Executive Summary & Chemical Identity
1-(2-Methoxyphenyl)propan-2-amine , commonly known as 2-Methoxyamphetamine (2-MA) or Ortho-Methoxyamphetamine (OMA) , is a structural isomer of the highly toxic para-methoxyamphetamine (PMA).[1] While 2-MA exhibits significantly lower potency and serotonergic toxicity compared to its para- and meta- isomers (PMA and MMA), its metabolic profiling is critical for forensic toxicology and drug development to distinguish it from more lethal analogs.
This guide details the biotransformation of 2-MA, focusing on the central role of Cytochrome P450 2D6 (CYP2D6) , the specific regio-selectivity of hydroxylation, and the downstream Phase II conjugation pathways.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1-(2-Methoxyphenyl)propan-2-amine |
| Common Abbreviations | 2-MA, OMA |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Key Structural Feature | Methoxy group (-OCH₃) at the ortho position, creating steric hindrance that influences metabolic kinetics.[1] |
Enzymology and Physicochemical Basis
The metabolism of 2-MA is governed by the steric accessibility of the phenyl ring and the methoxy substituent.
The Role of CYP2D6
Research confirms that CYP2D6 is the primary catalyst for the oxidative metabolism of 2-MA. Unlike unsubstituted amphetamines, the methoxy group directs metabolism toward O-dealkylation and ring hydroxylation.[1]
-
Substrate Specificity: The ortho-methoxy group introduces steric hindrance, resulting in a slower metabolic turnover rate compared to PMA (para) or MMA (meta).[1]
-
Polymorphism Implication: Due to heavy reliance on CYP2D6, individual metabolic capacity (Poor vs. Extensive Metabolizers) will significantly alter the half-life and plasma concentration of 2-MA.
Detailed Metabolic Pathways
The biotransformation of 2-MA proceeds through three distinct Phase I pathways, followed by Phase II conjugation.
Phase I: Oxidative Functionalization
-
O-Demethylation (Major Pathway):
-
Mechanism: CYP2D6-mediated oxidation of the methoxy carbon, leading to the release of formaldehyde and the formation of a phenol.
-
Metabolite: 2-Hydroxyamphetamine (2-HA) .
-
Note: This is chemically analogous to the conversion of codeine to morphine or dextromethorphan to dextrorphan.
-
-
Aromatic Hydroxylation (Regio-selective):
-
Mechanism: Direct insertion of a hydroxyl group onto the phenyl ring.
-
Regio-selectivity: Hydroxylation occurs predominantly at the 5-position (para to the methoxy group).
-
Minor Pathway: Tentative evidence suggests minor hydroxylation at the 3-position.[4]
-
-
Oxidative Deamination:
-
Mechanism: Oxidation of the alpha-carbon, followed by hydrolysis of the imine intermediate.
-
Metabolite: 2-Methoxyphenylacetone (2-Methoxy-P2P) .
-
Fate: This ketone is often further oxidized to benzoic acid derivatives (e.g., 2-methoxybenzoic acid) and excreted as glycine conjugates (hippurates).
-
Phase II: Conjugation
The phenolic metabolites (2-HA and 5-HMA) are substrates for:
-
UDP-Glucuronosyltransferases (UGTs): Forming O-glucuronides (highly polar, excreted in urine).
-
Sulfotransferases (SULTs): Forming sulfate conjugates.
Pathway Visualization
The following diagram illustrates the confirmed and logical metabolic flow of 2-MA.
Figure 1: Metabolic pathway of 2-MA showing primary Phase I oxidations by CYP2D6 and subsequent Phase II conjugations.
Experimental Protocols for Metabolite Identification
To validate these pathways in a laboratory setting, the following experimental workflow is recommended. This protocol uses Human Liver Microsomes (HLM) for in vitro generation and GC-MS for identification.
Protocol: In Vitro Microsomal Incubation & GC-MS Analysis
Reagents Required[5][6]
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (3.3 mM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).
Step-by-Step Methodology
-
Incubation System Setup:
-
Prepare a reaction mixture (final volume 500 µL) containing 0.1 M phosphate buffer and HLM (1 mg/mL final protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 2-MA (10–50 µM final concentration).
-
Initiation: Start reaction by adding the NADPH generating system.
-
Controls: Run a negative control without NADPH and a positive control using a known CYP2D6 substrate (e.g., Dextromethorphan).
-
-
Termination & Extraction:
-
Incubate for 60 minutes at 37°C.
-
Terminate by adding 500 µL ice-cold acetonitrile or carbonate buffer (pH 9.5).
-
Liquid-Liquid Extraction: Add 3 mL ethyl acetate or chlorobutane. Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean vial and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization (Critical for GC-MS):
-
Reconstitute residue in 50 µL ethyl acetate.
-
Add 50 µL PFPA (or TFAA).
-
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 50 µL ethyl acetate for injection.
-
-
GC-MS Analysis Parameters:
-
Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
MS Mode: Electron Impact (EI) at 70 eV.[7] Use Full Scan (m/z 40–500) for identification and SIM for quantification.
-
Analytical Workflow Diagram
Figure 2: Workflow for the extraction, derivatization, and identification of 2-MA metabolites.
Toxicological & Forensic Implications
Understanding the metabolism of 2-MA is vital for differentiating it from PMA.
-
Toxicity Marker: The formation of 2-hydroxyamphetamine is a detoxification step. In contrast, PMA metabolism involves O-demethylation to 4-hydroxyamphetamine (a potent sympathomimetic).
-
Forensic Differentiation: 2-MA, 3-MA, and 4-MA (PMA) are isomers with identical molecular weights (165.23). Their mass spectra are nearly identical.
-
Solution: Derivatization (as described above) combined with retention time analysis is mandatory to distinguish the ortho (2-MA) isomer from the lethal para (PMA) isomer. The ortho-substitution typically results in shorter retention times due to steric shielding of the polar amine/methoxy interaction.
-
References
-
Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells . Xenobiotica. [Link]
-
GC-MS and GC-IRD analysis of 2-, 3- and 4-methylmethamphetamine and 2-, 3- and 4-methylamphetamine . Forensic Science International. [Link]
-
Comparative Effects of Substituted Amphetamines (PMA, MDMA, and METH) on Monoamines . Biochemical Pharmacology. [Link][8]
-
PubChem Compound Summary for CID 91619: 1-(2-Methoxyphenyl)propan-2-amine . National Center for Biotechnology Information. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
